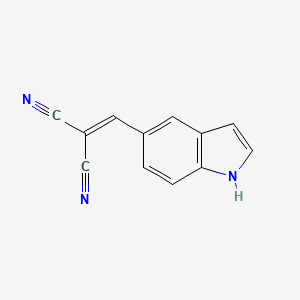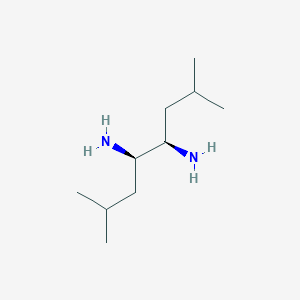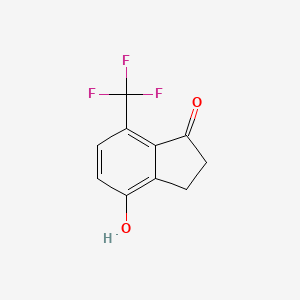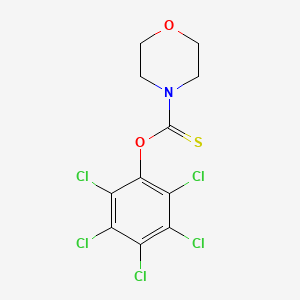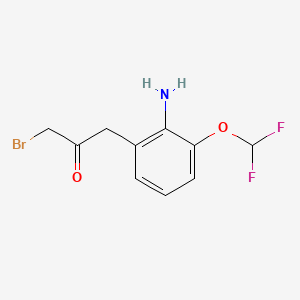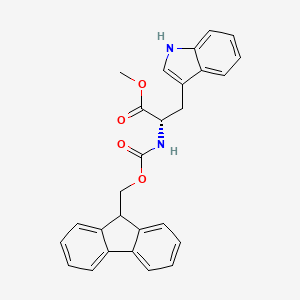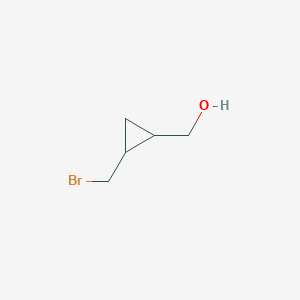
(2-(Bromomethyl)cyclopropyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Bromomethyl)cyclopropyl)methanol is an organic compound with the molecular formula C5H9BrO. It is a cyclopropyl derivative, characterized by the presence of a bromomethyl group attached to the cyclopropane ring and a hydroxymethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Bromomethyl)cyclopropyl)methanol typically involves the bromination of cyclopropylmethanol. One common method includes the reaction of cyclopropylmethanol with bromine in the presence of a suitable solvent such as carbon tetrachloride or dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of bromine and to prevent over-bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: (2-(Bromomethyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form cyclopropylmethanol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate in acidic or neutral conditions, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
- Substitution reactions yield alcohols, amines, or thioethers.
- Oxidation reactions yield aldehydes or carboxylic acids.
- Reduction reactions yield cyclopropylmethanol .
Wissenschaftliche Forschungsanwendungen
(2-(Bromomethyl)cyclopropyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-(Bromomethyl)cyclopropyl)methanol involves its reactivity due to the presence of the bromomethyl and hydroxymethyl groups. The bromomethyl group is highly reactive towards nucleophiles, making it a key site for substitution reactions. The hydroxymethyl group can undergo oxidation or reduction, allowing for further chemical modifications. These reactive sites enable the compound to participate in various chemical transformations, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Cyclopropylmethanol: Lacks the bromomethyl group, making it less reactive in substitution reactions.
(2-Chloromethyl)cyclopropylmethanol: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.
Cyclopropylcarbinol: Similar structure but with a different functional group, leading to different chemical properties and applications.
Uniqueness: (2-(Bromomethyl)cyclopropyl)methanol is unique due to the presence of both bromomethyl and hydroxymethyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
141836-31-9 |
|---|---|
Molekularformel |
C5H9BrO |
Molekulargewicht |
165.03 g/mol |
IUPAC-Name |
[2-(bromomethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C5H9BrO/c6-2-4-1-5(4)3-7/h4-5,7H,1-3H2 |
InChI-Schlüssel |
ZTXWTKFVFNCRBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1CBr)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


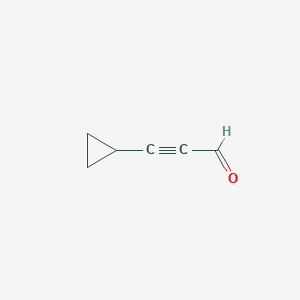
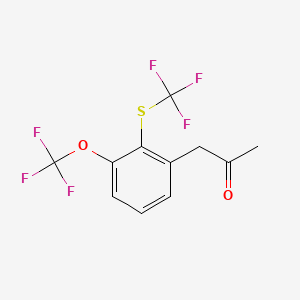
![(3S,6S,10aS)-6-((tert-Butoxycarbonyl)amino)-5-oxodecahydropyrrolo[1,2-a]azocine-3-carboxylic acid](/img/structure/B14070562.png)
![N-benzyl-N,10,16-trimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14070567.png)
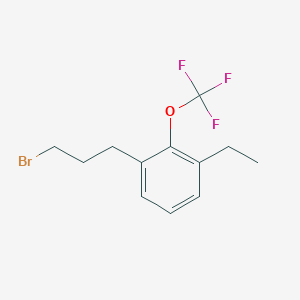
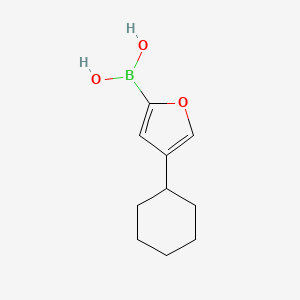
![[4-(3-Methyl-4H-1,2,4-triazol-4-yl)phenoxy]acetic acid](/img/structure/B14070584.png)
